molecular formula C20H23NO4 B1430939 (S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid CAS No. 1228561-10-1

(S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid

Cat. No. B1430939
CAS RN: 1228561-10-1
M. Wt: 341.4 g/mol
InChI Key: ZWLSFMKIYINIHZ-KRWDZBQOSA-N
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Description

(S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid, also known as SBB-TBCA, is a synthetic, non-steroidal compound that has been used in scientific research for its biochemical and physiological effects. It is a chiral, secondary amine-based compound that was initially developed as a potential drug for treating inflammation and pain. It has been studied for its potential to modulate inflammation, pain, and other inflammatory-related diseases.

Scientific Research Applications

Medicinal Chemistry Research

(S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid: is utilized in medicinal chemistry for the synthesis of peptide-like structures. These structures are often explored for their potential therapeutic effects, such as enzyme inhibitors or receptor modulators. The biphenyl moiety, in particular, is known for its ability to enhance binding affinity through π-π interactions .

Drug Design and Development

In drug development, this compound can serve as a building block for the creation of new pharmaceutical agents. Its rigid structure and stereochemistry provide a scaffold that can be modified to investigate structure-activity relationships, crucial for optimizing drug efficacy and safety .

Tissue Engineering

Modified poly(lactic acid) materials, which are vital in tissue engineering, can potentially be synthesized using derivatives of (S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid . These materials aid in developing scaffolds that support cell proliferation and differentiation .

Biochemical Research

In biochemistry, this compound’s derivatives may be used to study enzyme-substrate interactions. The specific stereochemistry of the acid can help in understanding the chiral nature of enzymatic pathways and the synthesis of biologically active molecules .

Pharmacological Studies

The pharmacological applications of amino acids and their derivatives are vast. Derivatives of (S)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid could be used as analogs to naturally occurring amino acids to study their roles in disease treatment, including metabolic disorders and cancer .

Industrial Applications

While direct industrial applications of this specific compound may not be widely reported, structurally similar biphenyl compounds are used in various industries, from material science to the production of electronic components, due to their stability and electronic properties .

properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(13-18(22)23)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLSFMKIYINIHZ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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